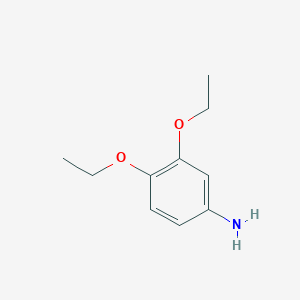

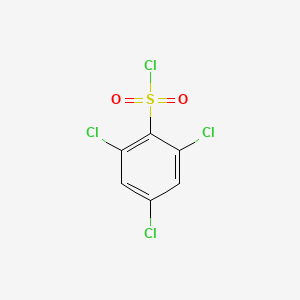

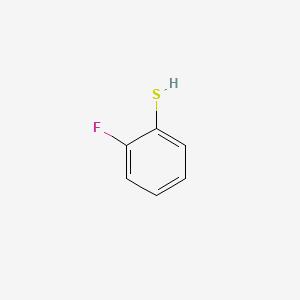

![molecular formula C6H11NO3 B1332143 3-[乙酰(甲基)氨基]丙酸 CAS No. 58706-66-4](/img/structure/B1332143.png)

3-[乙酰(甲基)氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[Acetyl(methyl)amino]propanoic acid is a compound that has been the subject of various studies due to its potential applications in chemistry and biology. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the behavior and properties that 3-[Acetyl(methyl)amino]propanoic acid may exhibit.

Synthesis Analysis

The synthesis of related compounds involves the reaction of acetyl chloride with other reagents such as ammonium thiocyanate and β-alanine, as seen in the preparation of 3-(acetylthioureido)propanoic acid (ATA) . This suggests that a similar approach could be used for synthesizing 3-[Acetyl(methyl)amino]propanoic acid, with the appropriate selection of starting materials and reaction conditions tailored to introduce the methylamino group.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[Acetyl(methyl)amino]propanoic acid has been confirmed using various spectroscopic methods, including IR, NMR, and X-ray diffraction studies . These techniques could be applied to determine the structure of 3-[Acetyl(methyl)amino]propanoic acid, ensuring the correct synthesis and identifying key structural features such as bond lengths and angles.

Chemical Reactions Analysis

The reactivity of 3-[Acetyl(methyl)amino]propanoic acid can be inferred from studies on related compounds. For instance, the formation of metal complexes with 3-(acetylthioureido)propanoic acid indicates that the acetyl group and the amino acid moiety can coordinate with metal ions . This suggests that 3-[Acetyl(methyl)amino]propanoic acid may also form complexes with metals, which could be explored for catalysis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-[Acetyl(methyl)amino]propanoic acid have been characterized using spectroscopic and computational methods. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis provide insights into the stability, electronic distribution, and reactivity of these molecules . Such analyses are crucial for understanding how 3-[Acetyl(methyl)amino]propanoic acid might behave under different physical conditions and in chemical reactions.

科学研究应用

合成和光学分辨

已描述了2-氨基-3-([15N]-甲基氨基)丙酸的合成,这是3-[乙酰(甲基)氨基]丙酸的同义词。该化合物是从α-乙酰氨基丙烯酸和[15N]-甲基胺合成的。该过程涉及由酶酰化酶1介导的对映选择性水解,产生该化合物的对映体(Hu & Ziffer, 1990)。

生物利用度研究

已进行了关于2-氨基-3-(甲基氨基)丙酸在灵长类动物中的生物利用度的研究。该研究采用了该化合物的稳定同位素形式来评估猕猴的口服生物利用度,表明其高吸收进入全身循环(Duncan et al., 1992)。

在药物化学中的应用

该化合物已被用于合成RWJ-53308,这是一种口服活性的血小板纤维蛋白原受体拮抗剂。这突显了其在开发药物剂的潜在用途(Zhong et al., 1999)。

晶体结构分析

已对3-[乙酰(甲基)氨基]丙酸衍生物的晶体结构进行了研究,提供了有关其分子几何和稳定性的见解。这些研究对于了解分子性质及在各个领域中的潜在应用至关重要(Li et al., 2009)。

溶剂对晶体结构的影响

已对溶剂形成氢键的能力如何影响3-[乙酰(甲基)氨基]丙酸衍生物的晶体结构进行了研究。这项工作在晶体学和材料科学领域具有重要意义(Miragaya et al., 2009)。

分析化学应用

该化合物已被用于合成用于气液色谱-电子捕获检测的衍生物,展示了其在敏感和特异性分析测定中的实用性(Gorchein, 1984)。

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-[Acetyl(methyl)amino]propanoic acid may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets through a nucleophilic attack by the amine, followed by deprotonation and leaving group removal .

Biochemical Pathways

It is known that amino acids, such as 3-[acetyl(methyl)amino]propanoic acid, can be synthesized from glycolytic and citric acid cycle intermediates . Therefore, it is plausible that this compound could influence these metabolic pathways and their downstream effects.

Pharmacokinetics

As a carboxylic acid, it is likely to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Result of Action

Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it is plausible that 3-[Acetyl(methyl)amino]propanoic acid may have similar effects.

属性

IUPAC Name |

3-[acetyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(8)7(2)4-3-6(9)10/h3-4H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAUMKXJKVIJHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337290 |

Source

|

| Record name | 3-[acetyl(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58706-66-4 |

Source

|

| Record name | 3-[acetyl(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-methylacetamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

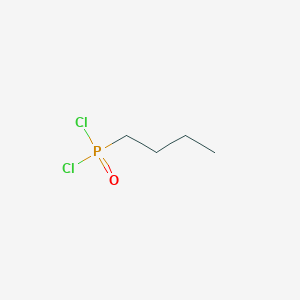

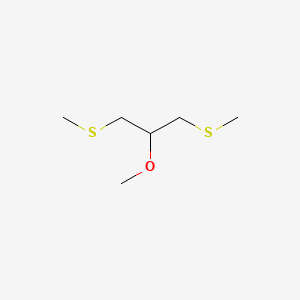

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)